molecular formula C11H17NO2 B1321264 4-Aminoadamantane-1-carboxylic acid CAS No. 1057343-95-9

4-Aminoadamantane-1-carboxylic acid

Cat. No.: B1321264
CAS No.: 1057343-95-9
M. Wt: 195.26 g/mol
InChI Key: SOJVRVUWBAQBHZ-UHFFFAOYSA-N
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Description

4-Aminoadamantane-1-carboxylic acid is an organic carboxylic acid with a chemical formula of C10H17NO2. It is a white, crystalline solid that is soluble in water and ethanol. It is a derivative of adamantane, which is an aromatic hydrocarbon with a cage-like structure. This compound is a versatile compound that is used in a variety of research applications. It is used in the synthesis of pharmaceuticals, in the manufacture of dyes, and in the study of biochemical and physiological effects.

Scientific Research Applications

1. Synthesis and Biological Activity

A study by Battilocchio et al. (2012) developed a new process for preparing 2-aminoadamantane-2-carboxylic acid, highlighting its biological activity as a transport mediator due to unique physicochemical properties. This process used mesoreactor flow devices to simplify the synthesis, focusing on potentially hazardous reagent combinations and reaction conditions (Battilocchio et al., 2012).

2. Synthesis of Stereoisomers

Black (1982) described synthetic routes for the four stereoisomers of 4-aminoadamantane-2-carboxylic acid, which are rigid analogues of γ-aminobutyric acid. This synthesis expanded on π route cyclisations to obtain different isomers, highlighting the compound's versatility in chemical synthesis (Black, 1982).

3. Inhibitors in Enzymatic Synthesis

Coulter et al. (1974) investigated 1-aminocyclopentane-1-carboxylic acid as a competitive inhibitor in the synthesis of S-adenosyl-L-methionine. They found that this inhibition depends on ring size and is influenced by substituents, indicating its potential use in regulating enzymatic activity (Coulter et al., 1974).

4. Synthesis of Bioactive Peptides

Szcześniak et al. (2016) reported a method for synthesizing α,α-disubstituted α-amino acids, using 2-aminoadamantane-2-carboxylic acid in the creation of bioactive peptides. This method was applied to synthesize inhibitors for clinical trials in cystic fibrosis, showcasing the compound's role in medicinal chemistry (Szcześniak et al., 2016).

5. Role in Antitumor Activity

Sterling et al. (1962) explored the metabolism of 1-aminocyclopentane-1-carboxylicacid in normal and tumor-bearing mice, indicating significant presence in tissues and tumors. This suggests its potential role in cancer research, particularly in understanding drug distribution and metabolism in cancerous tissues (Sterling et al., 1962).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 , which correspond to skin irritation, eye irritation, and respiratory irritation, respectively .

Future Directions

The development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical applications is encouraged . This includes the potential for targeted drug delivery and surface recognition .

Biochemical Analysis

Biochemical Properties

4-Aminoadamantane-1-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with enzymes involved in the tricarboxylic acid (TCA) cycle, potentially affecting metabolic flux and energy production . Additionally, this compound can bind to specific proteins, altering their conformation and function, which may have implications for cellular signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling molecules, leading to changes in gene expression patterns . This modulation can result in altered cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have distinct biological activities . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, toxic or adverse effects can occur, including disruptions in cellular signaling and metabolic imbalances . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the TCA cycle. It interacts with enzymes such as pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, influencing the production of metabolic intermediates . These interactions can affect metabolic flux and the levels of key metabolites, thereby impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological activity .

Properties

IUPAC Name

4-aminoadamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c12-9-7-1-6-2-8(9)5-11(3-6,4-7)10(13)14/h6-9H,1-5,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJVRVUWBAQBHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610754
Record name 4-Aminotricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1057343-95-9
Record name 4-Aminotricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 250-mL flask, 4-oxo-adamantane-1-carboxylic acid (10 g, 51.5 mmol) was dissolved in 7N NH3 in MeOH (50 ml), and the resultant solution was added with 10% Pd/C (1 g, 10%), followed by stirring under hydrogen gas for 12 hours. After the reaction was completed, the resultant product was added with H2O and filtered to obtain 4-amino-adamantane-1-carboxylic acid (8.17 g, 81%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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